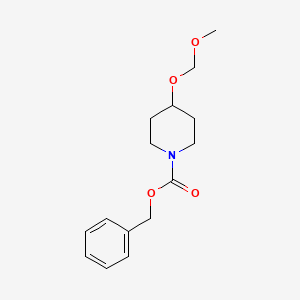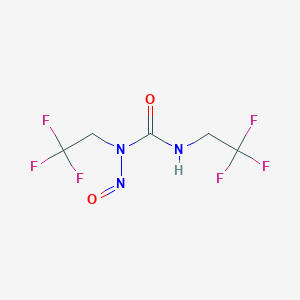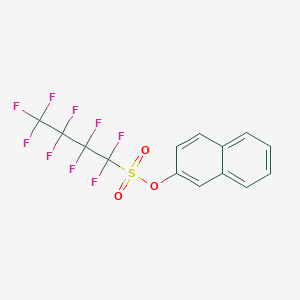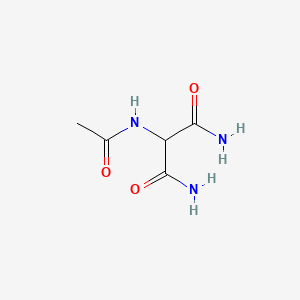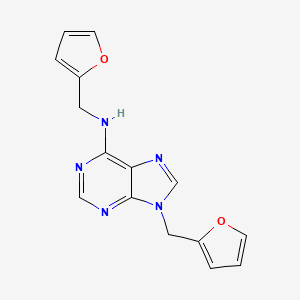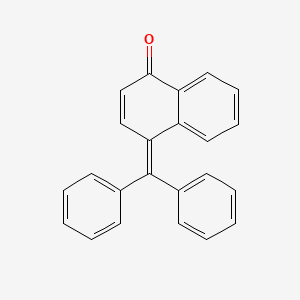
4-(Diphenylmethylidene)naphthalen-1(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core with a diphenylmethylene substituent at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-naphthalenone, 4-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where naphthalenone is treated with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalenone to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can be scaled up using continuous flow methods. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the use of microreactors allows for precise temperature and pressure control, leading to improved product quality and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
1(4H)-Naphthalenone, 4-(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthalenone core to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can yield naphthoquinones or carboxylic acids, while reduction can produce dihydronaphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1(4H)-Naphthalenone, 4-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1(4H)-naphthalenone, 4-(diphenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethane: Shares the diphenylmethylene group but lacks the naphthalenone core.
Naphthalenone Derivatives: Compounds with similar naphthalenone cores but different substituents at the 4-position.
Uniqueness
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5690-41-5 |
|---|---|
Molekularformel |
C23H16O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-benzhydrylidenenaphthalen-1-one |
InChI |
InChI=1S/C23H16O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
InChI-Schlüssel |
NVFDCMZCQVQUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)

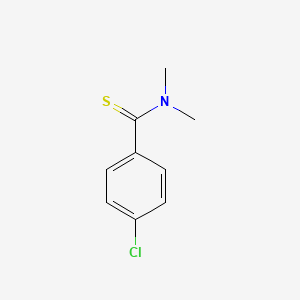

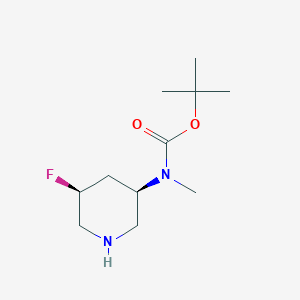


![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
